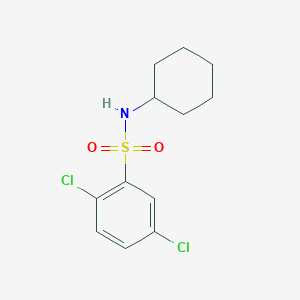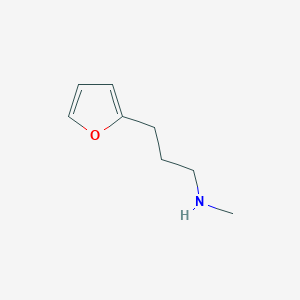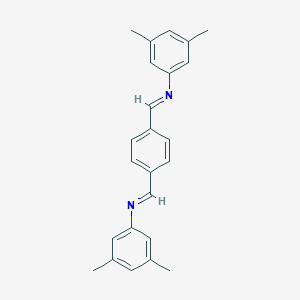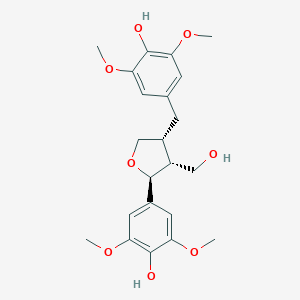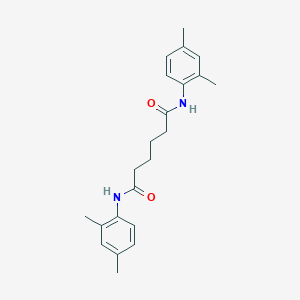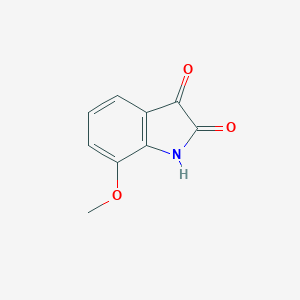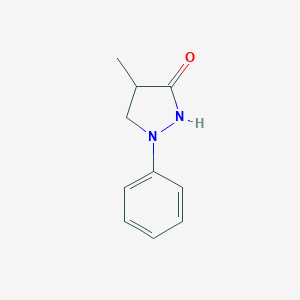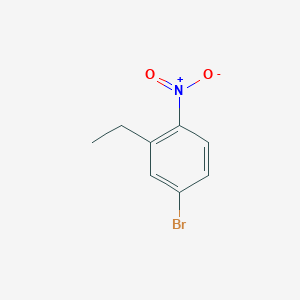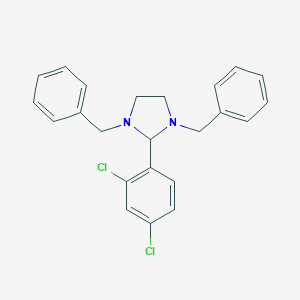
1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine, also known as Ro 15-1788, is a potent antagonist of the GABAA receptor. It was first synthesized in 1983 by researchers at F. Hoffmann-La Roche Ltd. Its unique chemical structure and mechanism of action have made it an important tool for scientific research.
作用機序
1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 acts as a competitive antagonist of the GABAA receptor, binding to the same site as benzodiazepines. It inhibits the effects of GABA, a neurotransmitter that activates the GABAA receptor and produces anxiolytic, sedative, and anticonvulsant effects.
生化学的および生理学的効果
1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 has been shown to produce a variety of biochemical and physiological effects, including the reversal of benzodiazepine-induced sedation, anxiolysis, and anticonvulsant effects. It has also been shown to block the development of alcohol tolerance and dependence, suggesting that the GABAA receptor plays a key role in these processes.
実験室実験の利点と制限
One advantage of 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 is its high potency and selectivity for the GABAA receptor. This makes it a valuable tool for studying the receptor and its effects on behavior and physiology. However, its use is limited by its relatively short half-life and the need for careful dosing to avoid toxic effects.
将来の方向性
There are several areas of future research that could benefit from the use of 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788. These include the development of new drugs that target the GABAA receptor, the investigation of the role of the receptor in various neurological and psychiatric disorders, and the exploration of the mechanisms underlying the development of alcohol tolerance and dependence. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 and its potential therapeutic applications.
合成法
The synthesis of 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 involves several steps, starting with the reaction of 2,4-dichlorobenzonitrile with benzylamine to form 2,4-dichloro-N-(benzyl)benzamide. This intermediate is then reacted with 1,2-dibromoethane to form 1,3-dibenzyl-2-(2,4-dichlorophenyl)imidazolidine. The final product is obtained through a series of purification steps.
科学的研究の応用
1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 has been widely used in scientific research to study the GABAA receptor and its role in various physiological processes. It has been used to investigate the effects of alcohol on the brain, as well as the mechanisms underlying the development of alcohol tolerance and dependence. 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 has also been used to study the effects of other drugs, such as benzodiazepines, on the GABAA receptor.
特性
CAS番号 |
303098-32-0 |
|---|---|
製品名 |
1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine |
分子式 |
C23H22Cl2N2 |
分子量 |
397.3 g/mol |
IUPAC名 |
1,3-dibenzyl-2-(2,4-dichlorophenyl)imidazolidine |
InChI |
InChI=1S/C23H22Cl2N2/c24-20-11-12-21(22(25)15-20)23-26(16-18-7-3-1-4-8-18)13-14-27(23)17-19-9-5-2-6-10-19/h1-12,15,23H,13-14,16-17H2 |
InChIキー |
UMSYERURQVWEAN-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4 |
正規SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



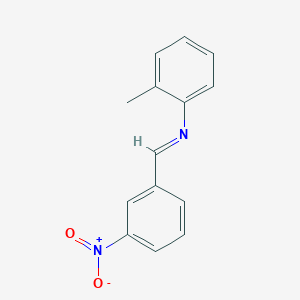
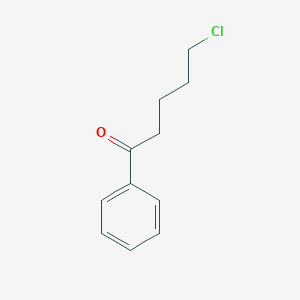
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)
